REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4](=[O:7])[NH:5][CH:6]=1.[Al+3].[Cl-].[Cl-].[Cl-].C([CH:14]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:15][CH2:16][CH2:17][C:18](Cl)=[O:19])C.CO.C(OCC)(=O)C>S1(CCCC1)(=O)=O.C(Cl)(Cl)Cl.OP(O)=O.O[Mo](O)(=O)=O>[CH3:1][C:2]1[NH:3][C:4](=[O:7])[NH:5][C:6]=1[C:18](=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14][C:21]([O:23][CH2:24][CH3:25])=[O:22] |f:1.2.3.4,6.7,10.11|
|
Name
|
crude intermediate
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.108 mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(NC1)=O
|
Name
|
|
Quantity
|
51.8 g
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
71.8 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
ethyl 5-ethoxycarbonylpentanoyl chloride
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CCCC(=O)Cl)C(=O)OCC
|
Name
|
methanol ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(C)(=O)OCC
|
Name
|
phosphomolybdic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
OP(=O)O.O[Mo](=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
The aqueous hydrolysis mixture was stirred rapidly while 400 ml of ethyl ether
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux
|
Type
|
ADDITION
|
Details
|
condenser, nitrogen inlet, nitrogen outlet, mechanical stirrer and addition funnel
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
On heating an additional 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the complete consumption of starting material
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then poured onto 500 ml of ice containing 16 g of sodium carbonate
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 50 ml of water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
After 15 minutes the precipitated solid was removed by filtration
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried overnight under vacuum
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(NC1C(CCCCC(=O)OCC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 109.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |